
6-(Phenyliminomethyl)pyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenyliminomethyl)pyridine-2-carbothioamide is an organic compound with the molecular formula C13H11N3S It is characterized by a pyridine ring substituted with a phenyliminomethyl group and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenyliminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the pyridine and phenyl groups .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenyliminomethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Phenyliminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 6-(Phenyliminomethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbothioamide: A simpler analog with similar chemical properties.
Phenyliminomethyl derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
6-(Phenyliminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the phenyliminomethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
78797-13-4 |
|---|---|
Formule moléculaire |
C13H11N3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
6-(phenyliminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H11N3S/c14-13(17)12-8-4-7-11(16-12)9-15-10-5-2-1-3-6-10/h1-9H,(H2,14,17) |
Clé InChI |
FXVUDPGAFBMBKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=NC(=CC=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


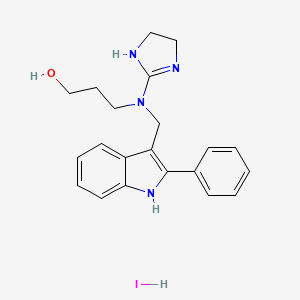
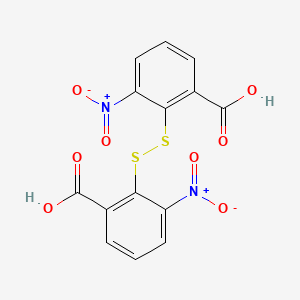
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
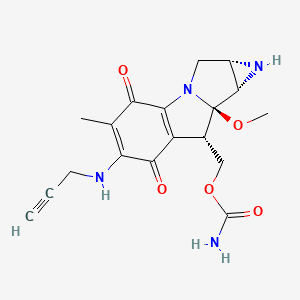
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)


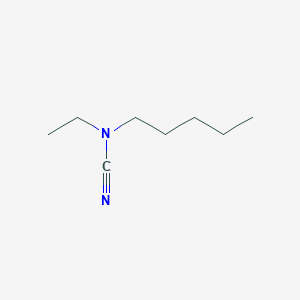
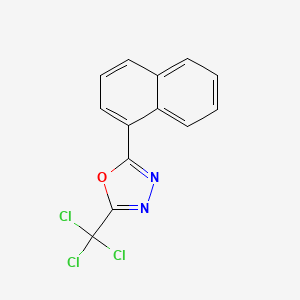

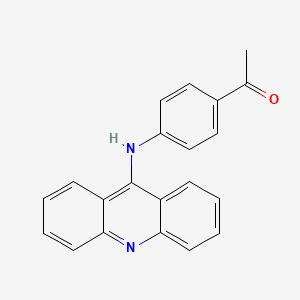


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
